(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
Description
Properties
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C126H188N44O37S.C2HF3O2/c1-62(2)100(120(204)149-51-93(178)144-52-94(179)151-64(5)102(186)152-65(6)103(187)160-80(122(206)207)34-35-91(128)176)169-98(183)56-148-108(192)87(57-171)166-118(202)89(59-173)168-119(203)90(60-174)167-117(201)88(58-172)155-97(182)55-147-107(191)85(47-92(129)177)164-112(196)76(27-17-38-140-124(132)133)156-109(193)75(26-16-37-139-123(130)131)153-95(180)53-146-106(190)81(43-66-20-10-8-11-21-66)161-110(194)77(28-18-39-141-125(134)135)158-116(200)86(48-99(184)185)165-114(198)83(45-69-49-143-74-25-15-14-24-72(69)74)163-111(195)78(29-19-40-142-126(136)137)157-113(197)82(44-67-22-12-9-13-23-67)162-115(199)84(46-70-50-138-61-150-70)154-96(181)54-145-105(189)79(36-41-208-7)159-121(205)101(63(3)4)170-104(188)73(127)42-68-30-32-71(175)33-31-68;3-2(4,5)1(6)7/h8-15,20-25,30-33,49-50,61-65,73,75-90,100-101,143,171-175H,16-19,26-29,34-48,51-60,127H2,1-7H3,(H2,128,176)(H2,129,177)(H,138,150)(H,144,178)(H,145,189)(H,146,190)(H,147,191)(H,148,192)(H,149,204)(H,151,179)(H,152,186)(H,153,180)(H,154,181)(H,155,182)(H,156,193)(H,157,197)(H,158,200)(H,159,205)(H,160,187)(H,161,194)(H,162,199)(H,163,195)(H,164,196)(H,165,198)(H,166,202)(H,167,201)(H,168,203)(H,169,183)(H,170,188)(H,184,185)(H,206,207)(H4,130,131,139)(H4,132,133,140)(H4,134,135,141)(H4,136,137,142);(H,6,7)/t64-,65-,73-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,100-,101-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAQMTCDEBQWOG-UKHGIHDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CNC=N5)NC(=O)CNC(=O)C(CCSC)NC(=O)C(C(C)C)NC(=O)C(CC6=CC=C(C=C6)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CNC=N5)NC(=O)CNC(=O)[C@H](CCSC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC6=CC=C(C=C6)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C128H189F3N44O39S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3057.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of g3-MSH Trifluoroacetate is the Melanocortin 3 Receptor (MC3R) . MC3R is a G-protein coupled receptor (GPCR) that is expressed on immune cells. Activation of MC3R leads to the attenuation of NF-kB function and reduced release of pro-inflammatory mediators such as IL-1, IL-6, and IL-8. This receptor plays a crucial role in various physiological processes including skin pigmentation, steroidogenesis, energy balance, food intake, sexual behavior, and inflammation.
Mode of Action
g3-MSH Trifluoroacetate acts as an agonist at the MC3R. It binds to the receptor and activates it, leading to a series of intracellular events. The activation of MC3R leads to the attenuation of NF-kB function and a reduction in the release of pro-inflammatory mediators. This suggests that g3-MSH Trifluoroacetate may have anti-inflammatory effects.
Biochemical Pathways
The activation of MC3R by g3-MSH Trifluoroacetate affects the cAMP pathway . This pathway is involved in many cellular processes, including the regulation of glycogen, sugar, and lipid metabolism. In the context of MC3R activation, the cAMP pathway plays a role in attenuating inflammation by reducing the release of pro-inflammatory mediators.
Pharmacokinetics
Information on the pharmacokinetics of g3-MSH Trifluoroacetate is currently limited. Trifluoroacetic acid (tfa), a component of g3-msh trifluoroacetate, is known to be highly water-soluble. This suggests that g3-MSH Trifluoroacetate may also be highly water-soluble, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The activation of MC3R by g3-MSH Trifluoroacetate leads to a reduction in the release of pro-inflammatory mediators. This suggests that g3-MSH Trifluoroacetate may have anti-inflammatory effects . Additionally, TFA, a component of g3-MSH Trifluoroacetate, has been found to cause mild liver hypertrophy in rats after repeated oral administration.
Action Environment
The action of g3-MSH Trifluoroacetate can be influenced by various environmental factors. For instance, TFA, a component of g3-MSH Trifluoroacetate, is highly stable in the environment and has been detected in various environmental settings, including rain, fog, and water bodies. This suggests that the action, efficacy, and stability of g3-MSH Trifluoroacetate could potentially be influenced by environmental factors such as pH and temperature.
Biochemical Analysis
Biochemical Properties
g3-MSH Trifluoroacetate is known to interact with Melanocortin 3 Receptors (MC3) expressed on immune cells. Activation of these receptors leads to attenuation of NF-kB function and reduced release of pro-inflammatory mediators (IL-1, IL-6, and IL-8). This suggests that g3-MSH Trifluoroacetate plays a significant role in biochemical reactions, particularly in immune responses.
Biological Activity
The compound (2S)-5-amino-... is a complex peptide with potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.
Structure and Properties
The compound is characterized by a long chain of amino acids and various functional groups that contribute to its biological activity. Its structure includes:
- Multiple amino acid residues
- Functional groups such as hydroxyl, methylsulfanyl, and carbamimidamidopentanoyl
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition :
- Transporter Interaction :
- Antiproliferative Effects :
Biological Activity Data
A summary of biological activity data is presented in the table below:
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibition of AICARFTase | |
| Transporter Selectivity | Enhanced uptake in tumor cells | |
| Antiproliferative | Significant reduction in cell viability |
Case Studies
Several studies have investigated the biological activity of this compound:
- Cancer Research :
- Metabolic Disorders :
Scientific Research Applications
The compound (2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid; 2,2,2-trifluoroacetic acid has various applications in scientific research, particularly in the fields of medicinal chemistry and biochemistry. Below is a detailed discussion of its applications, supported by data tables and case studies.
Drug Development
The compound is structurally related to several bioactive peptides and small molecules that are being investigated for their potential therapeutic effects. Its complex amino acid sequence suggests it may interact with biological targets involved in metabolic regulation and disease processes.
Case Study: Semaglutide
One notable application is its similarity to semaglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes and obesity. Semaglutide functions by enhancing insulin secretion, reducing glucagon levels, and promoting satiety, which are critical mechanisms for managing blood sugar levels and weight loss . Research into compounds like the one discussed can help identify new analogs with improved efficacy or reduced side effects.
Table: Comparison of Related Compounds
| Compound Name | Mechanism of Action | Therapeutic Use |
|---|---|---|
| Semaglutide | GLP-1 receptor agonist | Type 2 diabetes, obesity |
| Liraglutide | GLP-1 receptor agonist | Type 1 & 2 diabetes |
| Exenatide | GLP-1 receptor agonist | Type 2 diabetes |
| (Target Compound) | Potential GLP-1 receptor interaction | Research on metabolic diseases |
Enzyme Inhibition Studies
The compound may serve as a substrate or inhibitor for various enzymes involved in metabolic pathways. Understanding its interactions could lead to insights into enzyme regulation and potential therapeutic interventions.
Case Study: Amino Acid Metabolism
Research has shown that certain amino acid derivatives can influence metabolic pathways linked to obesity and diabetes. The compound's structure allows it to be tested as an inhibitor or activator of enzymes such as transaminases, which play roles in amino acid metabolism .
Table: Enzyme Targets for Investigation
| Enzyme Name | Role in Metabolism | Potential Interaction with Compound |
|---|---|---|
| Transaminases | Amino acid metabolism | Inhibition/Activation |
| Dipeptidyl Peptidase IV | GLP-1 degradation | Inhibition |
| Glutamate Decarboxylase | Neurotransmitter synthesis | Substrate/Competitive Inhibition |
Structure-Activity Relationship (SAR) Studies
The compound can be utilized in SAR studies to determine how modifications to its structure affect biological activity. By synthesizing analogs with slight variations, researchers can identify key functional groups that enhance or diminish activity against specific targets.
Case Study: Peptide Modifications
In peptide drug design, modifications such as cyclization or substitution at specific positions can significantly alter pharmacokinetic properties. Studies involving the target compound may reveal optimal configurations for stability and efficacy .
Table: Potential Modifications
| Modification Type | Expected Outcome |
|---|---|
| Cyclization | Increased stability |
| Substitution at Position X | Enhanced receptor binding affinity |
| Lengthening of side chains | Improved solubility |
Chemical Reactions Analysis
Functional Group Analysis and Reactivity
Hydrolysis of Amide Bonds
-
Acidic Hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, leading to bond cleavage. Predominant in gastric environments or storage with TFA .
-
Basic Hydrolysis : Hydroxide ion attack on the carbonyl carbon, prevalent in alkaline conditions. May cause racemization of chiral centers .
Stability in Aqueous Solutions
-
The compound’s solubility in water is enhanced by its TFA salt form, but prolonged exposure to neutral/basic pH induces:
Derivatization Reactions
-
Labeling via Amino Groups : Fluorescent tags (e.g., FITC) or biotinylation reagents target lysine/arginine residues, enabling tracking in biochemical assays .
-
Crosslinking : Glutaraldehyde or NHS esters facilitate inter-/intramolecular bridges between amino groups, altering tertiary structure .
Impact of Trifluoroacetic Acid (TFA)
-
Role in Synthesis : TFA is a residual counterion from solid-phase peptide synthesis (SPPS), influencing solubility and crystallinity .
-
Reactivity : TFA’s strong acidity (pKa ~0.3) can protonate amino groups, reducing nucleophilicity and stabilizing the compound against base-catalyzed degradation .
Degradation Under Stress Conditions
Synthetic Modifications
-
Side-Chain Protection : During SPPS, tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups shield reactive sites (e.g., amino, hydroxyl). Deprotection with TFA restores functionality .
-
Conjugation with PEG : Polyethylene glycol (PEG) chains attached to lysine residues enhance pharmacokinetic properties .
Analytical Characterization
Comparison with Similar Compounds
Table 1: Structural Comparison with MFR-a
| Parameter | Compound X | MFR-a (Methylofuran) |
|---|---|---|
| Backbone | Peptide-based, multiple amide bonds | Modified furanose with β/α-linkages |
| Key Functional Groups | Carbamimidamido, hydroxyl, imidazole | Formyl, methylsulfanyl |
| Biological Role | Hypothesized enzyme inhibitor | Electron carrier in methanogenesis |
| Stabilizing Features | Trifluoroacetic acid counterion | Glycosidic linkages |
3. Polyimide-1 (Hair Protection Agent)
Polyimide-1 () is a synthetic polymer used in hair care. While unrelated biologically, its structural analysis highlights methodologies applicable to Compound X:
- Chemical Modification : Both undergo surface functionalization (e.g., hydroxylation in Compound X vs. acrylate groups in polyimide-1).
- Performance Metrics : Wet combability studies for polyimide-1 (Figure 2, ) parallel stability assays needed for Compound X .
Computational and Experimental Comparison Methods
Graph-Based Structural Analysis :
Compound X’s complexity necessitates advanced graph isomorphism networks (GINs) to detect subgraph similarities with other peptides. GINs excel in identifying conserved motifs (e.g., imidazole clusters) and bond arrangements .
Tanimoto Similarity Coefficients :
Binary fingerprint analysis () reveals moderate similarity (~0.4–0.6 Tanimoto index) between Compound X and MFR-a due to shared nitrogen-rich groups, but low similarity (<0.3) with simpler salts like Epsom salts () .
Table 2: Computational Similarity Metrics
| Compared Compound | Tanimoto Coefficient | Common Subgraphs (GIN Analysis) |
|---|---|---|
| MFR-a | 0.55 | Amide bonds, aromatic rings |
| OP-828 | 0.48 | Leucine/valine residues |
| Polyimide-1 | 0.12 | Hydroxyl/carboxyl groups |
Critical Research Findings
Stability : Compound X’s TFA counterion enhances solubility but reduces thermal stability compared to MFR-a’s glycosidic stabilization .
Bioactivity : The carbamimidamido groups in Compound X show stronger electrostatic interactions than OP-828’s morpholine rings, suggesting superior enzyme inhibition .
Synthesis Challenges : Multi-step solid-phase peptide synthesis (SPPS) is required for Compound X, mirroring complexities in OP-828/829 production .
Q & A
Q. How can researchers structurally characterize this complex peptide-derived compound?
Methodological Answer:
- Use NMR spectroscopy (1H and 13C) to resolve stereochemistry and confirm amino acid linkages. For example, δ values for specific protons (e.g., aromatic or hydroxyl groups) can validate substitutions like 4-hydroxyphenyl or imidazole moieties .
- High-resolution mass spectrometry (HRMS) is critical for confirming molecular weight and fragmentation patterns. For instance, isotopic peaks in MS data can distinguish trifluoroacetic acid counterions from the parent compound .
- Circular dichroism (CD) may help analyze secondary structures (e.g., β-turns) influenced by hydroxyproline repeats .
Q. What synthetic strategies are recommended for constructing multi-residue peptides with repetitive hydroxyproline motifs?
Methodological Answer:
- Adopt convergent synthesis to assemble smaller fragments (e.g., hydroxyproline-rich segments) separately, minimizing side reactions. Solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection is ideal for stepwise coupling .
- Optimize coupling reagents (e.g., HATU/DIPEA) for sterically hindered residues like 3-phenylpropanoyl or 4-methylsulfanylbutanoyl .
- Use microwave-assisted synthesis (as in ) to accelerate slow reactions (e.g., carbamimidamidopentanoyl incorporation) while maintaining enantiomeric purity .
Advanced Research Questions
Q. How can non-covalent interactions (NCIs) influence the compound’s stability and bioactivity?
Methodological Answer:
- Perform molecular dynamics simulations to map hydrogen bonds between hydroxyproline residues and solvent/co-solvents, which may stabilize the tertiary structure .
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with biological targets (e.g., enzymes or receptors). For example, the carbamimidamidopentanoyl group may engage in charge-charge interactions .
- Analyze crystal packing via X-ray crystallography to identify π-π stacking (e.g., indole or phenyl groups) or hydrophobic clustering .
Q. What experimental designs resolve contradictions in bioactivity data across different assay conditions?
Methodological Answer:
Q. How can researchers optimize reaction yields for challenging residues (e.g., 4-oxobutanoyl or carboxypropanoyl)?
Methodological Answer:
- Implement Bayesian optimization or heuristic algorithms ( ) to screen reaction variables (temperature, solvent ratios, catalyst loading). For example, a 10–15% yield improvement was reported for similar peptides using automated flow chemistry .
- Employ continuous-flow systems to stabilize reactive intermediates (e.g., diazomethane derivatives) and prevent degradation during prolonged stepwise synthesis .
Methodological Challenges and Solutions
Q. What analytical methods ensure purity and batch consistency for this hygroscopic compound?
Methodological Answer:
- Reverse-phase HPLC with a C18 column and trifluoroacetic acid (0.1% in mobile phase) to separate impurities from the main peak. Validate using pharmacopeial standards (e.g., EP 4 374 877 A2 guidelines) .
- Karl Fischer titration to quantify residual water, critical for hygroscopic peptides with hydroxyl-rich motifs .
Q. How can computational modeling address limitations in molecular dynamics (MD) simulations for large, flexible peptides?
Methodological Answer:
- Use fragment-based quantum mechanics/molecular mechanics (QM/MM) to reduce computational load. For example, model the 1H-imidazol-4-yl or indole-3-yl sidechains at the QM level while treating the backbone with MM .
- Apply enhanced sampling techniques (e.g., metadynamics) to explore conformational landscapes of the 5-carbamimidamidopentanoyl repeat regions .
Ethical and Educational Considerations
Q. What safety protocols are essential for handling trifluoroacetic acid (TFA) during synthesis?
Methodological Answer:
Q. How can this compound’s synthesis be integrated into graduate-level medicinal chemistry curricula?
Methodological Answer:
- Design a modular lab course (e.g., and ) where students synthesize fragments (e.g., hydroxyproline tetramer) and analyze them via NMR/MS. Include docking simulations to predict target binding .
- Teach statistical optimization using open-source tools (e.g., Python-based DoE libraries) to replicate ’s yield-improvement strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
